molecular formula C24H20FN5O3 B2576636 6-(4-Fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 887882-76-0

6-(4-Fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2576636
CAS RN: 887882-76-0
M. Wt: 445.454
InChI Key: KWQZHCYYBFXQLZ-UHFFFAOYSA-N
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Description

The compound “6-(4-Fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione” is a synthetic cannabinoid . Synthetic cannabinoids are a group of substances that interact with the same receptors in the brain as THC, the active ingredient in cannabis .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a solution of 2-aminothiazole and α-bromo-4-fluoroacetophenone in ethanol was heated under reflux for 16 hours . The mixture was then concentrated under reduced pressure .


Molecular Structure Analysis

The molecular formula of the compound is C20H26F2N4O2 . The structure includes a 3-(4-fluorophenyl)-1H-pyrazole group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 392.4428 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available literature.

Scientific Research Applications

Synthesis and Characterization of Novel Bioactive Compounds

Researchers have synthesized novel bioactive compounds bearing structural similarities, focusing on their antitumor, antiproliferative, and antimicrobial activities. For instance, Maftei et al. (2013) synthesized 1,2,4-oxadiazole natural product analogs, evaluating their antitumor activity toward a panel of 11 cell lines, highlighting the potential of these compounds in cancer therapy (Maftei et al., 2013).

Exploring Novel Fluorophores

The development of new Y-shaped fluorophores with an imidazole core for potential applications in bioimaging and sensors has been a focus area. Ozturk et al. (2012) synthesized imidazole derivatives exhibiting excellent photostabilities, with intense emission maxima in the range of 440–630 nm, suggesting their use in optical applications (Ozturk et al., 2012).

Investigating Imidazole Derivatives

The study of imidazole derivatives includes their synthesis, characterization, and reaction mechanisms. For example, Klásek et al. (2010) investigated the reactions of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to novel compounds with potential biological activities (Klásek et al., 2010).

Photophysical Behavior Studies

Research on the photophysical behavior of unsymmetrical organoboron complexes containing imidazolidine moieties indicates strong absorptions and emissions, with quantum yields up to 91.7% in CH3CN. These findings suggest applications in materials science and photonic devices (Garre et al., 2019).

Mechanism of Action

As a synthetic cannabinoid, the compound likely acts as an agonist at cannabinoid receptors in the brain . These receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes.

properties

IUPAC Name

6-(4-fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O3/c1-14(15(2)31)29-22(32)20-21(27(3)24(29)33)26-23-28(20)13-19(16-7-5-4-6-8-16)30(23)18-11-9-17(25)10-12-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQZHCYYBFXQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)F)C5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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